Cyclopropyl-(3-trifluoromethyl-benzyl)-amine
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Overview
Description
Cyclopropyl-(3-trifluoromethyl-benzyl)-amine is an organic compound characterized by the presence of a cyclopropyl group attached to a benzyl amine moiety, which is further substituted with a trifluoromethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(3-trifluoromethyl-benzyl)-amine typically involves the following steps:
Preparation of 3-trifluoromethyl benzyl chloride: This can be achieved by reacting 3-trifluoromethyl benzyl alcohol with hydrochloric acid under reflux conditions.
Formation of this compound: The benzyl chloride derivative is then reacted with cyclopropylamine in the presence of a base such as potassium carbonate to yield the desired amine compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Cyclopropyl-(3-trifluoromethyl-benzyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl-(3-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and exert its effects at the molecular level. The cyclopropyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzylamine: Similar structure but lacks the cyclopropyl group.
4-(Trifluoromethyl)benzylamine: Similar structure with the trifluoromethyl group at the para position.
Cyclopropylamine: Lacks the benzyl and trifluoromethyl groups.
Uniqueness: Cyclopropyl-(3-trifluoromethyl-benzyl)-amine is unique due to the combination of the cyclopropyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific fields.
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)7-15-10-4-5-10/h1-3,6,10,15H,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMAZSZEDRDSIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588238 |
Source
|
Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16065-24-0 |
Source
|
Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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